molecular formula C20H15FN2O2S B2678443 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide CAS No. 887346-17-0

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide

Cat. No.: B2678443
CAS No.: 887346-17-0
M. Wt: 366.41
InChI Key: MSVJZJMMUNUPSH-UHFFFAOYSA-N
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Description

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide is a complex organic compound with the molecular formula C20H15FN2O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorobenzyl group. The final step involves the formation of the chromene-3-carboxamide structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group and thiazole ring may interact with enzymes or receptors, modulating their activity. The chromene moiety may also play a role in the compound’s biological effects by interacting with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide
  • N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide
  • N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide

Uniqueness

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs with different substituents .

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O2S/c21-16-7-5-13(6-8-16)9-17-11-22-20(26-17)23-19(24)15-10-14-3-1-2-4-18(14)25-12-15/h1-8,10-11H,9,12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVJZJMMUNUPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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